

# "physical and chemical properties of 4-Chlorobenzofuran-3(2H)-one"

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## Compound of Interest

Compound Name: 4-Chlorobenzofuran-3(2H)-one

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## In-depth Technical Guide: 4-Chlorobenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive experimental data for **4-Chlorobenzofuran-3(2H)-one** is not readily available in public literature. This guide provides general information based on the broader class of benzofuranones and data for structurally related compounds. All quantitative data should be considered predictive and requires experimental verification.

## Introduction

**4-Chlorobenzofuran-3(2H)-one** is a halogenated derivative of the benzofuran-3(2H)-one core structure. Benzofuran and its derivatives are a significant class of heterocyclic compounds found in various natural products and synthetic molecules. They are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development. The presence of a chlorine atom at the 4-position of the benzofuran ring is expected to influence the molecule's physicochemical properties and biological activity, potentially enhancing its efficacy or altering its metabolic profile.

## Physicochemical Properties

Specific experimental data for **4-Chlorobenzofuran-3(2H)-one** is scarce. The following table presents computed or estimated properties based on its structure and data from related

compounds.

Property	Value	Source/Method
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClO <sub>2</sub>	-
Molecular Weight	168.58 g/mol	[1]
CAS Number	5556-43-4	-
Appearance	Predicted: White to off-white solid	General observation for similar compounds
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.	General solubility of similar organic compounds
pKa	Not available	-

## Chemical Properties and Reactivity

The chemical reactivity of **4-Chlorobenzofuran-3(2H)-one** is dictated by the lactone functionality, the aromatic ring, and the chlorine substituent.

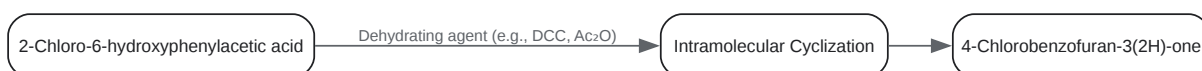
- Lactone Ring:** The ester linkage in the lactone ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the five-membered ring to form the corresponding 2-hydroxy-4-chlorophenylacetic acid.
- Enolization:** The methylene group at the 2-position is adjacent to a carbonyl group, allowing for enolization. This property can be exploited for various chemical transformations, such as alkylation or condensation reactions at the C2 position.
- Aromatic Ring:** The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the chloro and ether substituents will influence the position of substitution.

- **Chlorine Substituent:** The chlorine atom can potentially be displaced through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or activation by other functional groups.

## Synthesis

A general synthetic route to the benzofuran-3(2H)-one scaffold involves the intramolecular cyclization of a suitably substituted precursor. While a specific protocol for **4-Chlorobenzofuran-3(2H)-one** is not available, a plausible approach is outlined below.

## Generalized Synthetic Workflow



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Caption: Generalized synthesis of **4-Chlorobenzofuran-3(2H)-one**.

## Experimental Protocol (Hypothetical)

**Objective:** To synthesize **4-Chlorobenzofuran-3(2H)-one** via intramolecular cyclization of 2-chloro-6-hydroxyphenylacetic acid.

**Materials:**

- 2-Chloro-6-hydroxyphenylacetic acid
- Dicyclohexylcarbodiimide (DCC) or Acetic Anhydride
- Anhydrous solvent (e.g., Dichloromethane, THF)
- Inert atmosphere (Nitrogen or Argon)

**Procedure:**

- Dissolve 2-chloro-6-hydroxyphenylacetic acid in the chosen anhydrous solvent under an inert atmosphere.

- Cool the solution in an ice bath.
- Slowly add a solution of the dehydrating agent (e.g., DCC) in the same solvent to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain **4-Chlorobenzofuran-3(2H)-one**.

Note: This is a generalized protocol and would require optimization for specific yields and purity.

## Spectral Data (Predicted)

While no specific experimental spectra were found, the expected spectral characteristics are outlined below.

Technique	Expected Features
$^1\text{H}$ NMR	Aromatic protons on the benzene ring, and a singlet for the methylene protons at the C2 position. Chemical shifts and coupling constants would be influenced by the chlorine and oxygen substituents.
$^{13}\text{C}$ NMR	Signals for the carbonyl carbon, aromatic carbons (with chemical shifts influenced by the chlorine and ether linkage), and the methylene carbon at C2.
IR Spectroscopy	A strong absorption band for the C=O stretch of the lactone (typically around $1760\text{--}1780\text{ cm}^{-1}$ ), C-O stretching frequencies, and aromatic C-H and C=C stretching bands.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of $168.58\text{ g/mol}$ , along with a characteristic isotopic pattern due to the presence of the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

## Biological Activity and Signaling Pathways

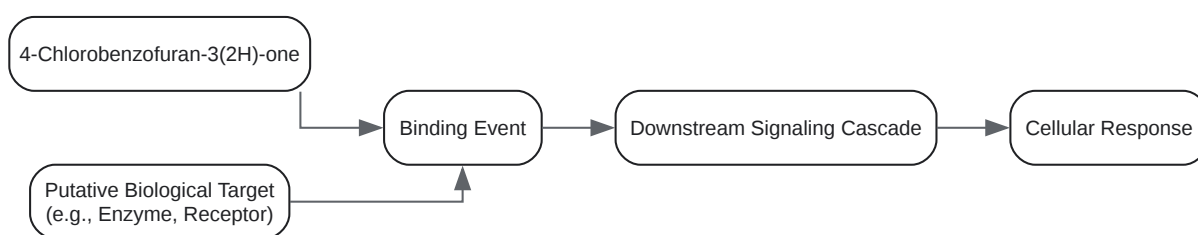
Specific biological activities and signaling pathways for **4-Chlorobenzofuran-3(2H)-one** have not been reported. However, the benzofuranone scaffold is present in numerous biologically active compounds. Derivatives have been investigated for a range of therapeutic applications, including:

- **Anticancer Activity:** Some benzofuran derivatives have shown cytotoxic effects against various cancer cell lines.[\[2\]](#)[\[3\]](#)
- **Antimicrobial Activity:** Antibacterial and antifungal properties have been reported for certain substituted benzofuranones.

- Antidepressant Activity: Recent studies have explored isobenzofuran-1(3H)-one derivatives as potential antidepressant agents, with some compounds showing serotonin reuptake inhibition.[4]

The biological activity of **4-Chlorobenzofuran-3(2H)-one** would need to be determined through in vitro and in vivo studies. The chlorine substituent could potentially enhance its lipophilicity, affecting cell membrane permeability and interaction with biological targets.

## Hypothetical Target Interaction Workflow



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Caption: Potential mechanism of action for a bioactive compound.

## Conclusion

**4-Chlorobenzofuran-3(2H)-one** is a molecule of interest due to its structural relation to biologically active benzofuranones. While specific experimental data is currently limited in the public domain, this guide provides a foundational understanding of its predicted properties and potential for further research. Experimental validation of its synthesis, physicochemical properties, and biological activity is essential to fully characterize this compound and explore its potential applications in drug discovery and materials science. Further investigation into this and related halogenated benzofuranones could lead to the development of novel therapeutic agents.

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